What are the physical and chemical properties of Ethyl 2-chloroethylcarbamate?
What are the physical and chemical properties of Ethyl 2-chloroethylcarbamate?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-chloroethylcarbamate. The information is compiled to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison. Methodologies for key experimental procedures, derived from established practices for related compounds, are also detailed.
Physical Properties
Table 1: Physical Properties of Ethyl 2-chloroethylcarbamate
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₂ | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| CAS Number | 6329-26-6 | [1] |
| Physical State | Solid | [1] |
| Boiling Point | 225.9 °C at 760 mmHg | |
| Density | 1.124 g/cm³ | |
| Solubility | Data not readily available. Inferences from structurally similar compounds suggest moderate solubility in polar organic solvents and poor solubility in water.[2] | |
| Melting Point | Data not readily available. |
Chemical Properties and Reactivity
Ethyl 2-chloroethylcarbamate possesses two primary reactive sites: the electrophilic carbonyl carbon of the carbamate group and the carbon atom bonded to the chlorine atom in the 2-chloroethyl moiety.[3] This dual reactivity makes it a versatile intermediate in organic synthesis.
Key Chemical Characteristics:
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Hydrolysis: Like other carbamates, Ethyl 2-chloroethylcarbamate is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically yields ethanol, 2-chloroethylamine, and carbon dioxide.
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Thermal Decomposition: Carbamates can undergo thermal decomposition. While specific data for Ethyl 2-chloroethylcarbamate is not available, related N-hydroxyalkyl carbamates have been shown to decompose at elevated temperatures. For instance, 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate decomposes upon heating at 165°C for 5 hours.
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Reactivity with Nucleophiles: The carbonyl carbon is susceptible to attack by various nucleophiles. Reactions with primary or secondary amines can yield corresponding ureas.[4]
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Intramolecular Cyclization: A significant potential side reaction, especially in the presence of a base or upon heating, is the intramolecular cyclization of the N-(2-chloroethyl)carbamoyl group to form 2-oxazolidinone.[4] This occurs via an intramolecular SN2 reaction where the carbamoyl nitrogen or oxygen acts as a nucleophile, displacing the chloride.[4]
Below is a diagram illustrating the key reactivity pathways of Ethyl 2-chloroethylcarbamate.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of Ethyl 2-chloroethylcarbamate are not widely published, the following sections provide generalized methodologies based on established procedures for structurally related carbamates.
Synthesis of Ethyl 2-chloroethylcarbamate
A plausible one-step synthesis involves the reaction of 2-chloroethanol with a suitable carbamylation reagent in the presence of a catalyst.[5]
Experimental Workflow for Synthesis:
Detailed Methodology:
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Reactant Charging: In a suitable reaction vessel, combine 2-chloroethanol, the carbamylation reagent (e.g., urea or ethyl carbamate), and a catalyst in an appropriate solvent.
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Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-125 °C) and maintain it under a controlled pressure for a set duration (e.g., 4-8 hours).[5]
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Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture to room temperature.
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Isolation: If a solid catalyst or by-product is present, remove it by filtration. The solvent is then removed from the filtrate under reduced pressure.
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Purification: The resulting crude product can be purified by standard techniques such as recrystallization from an appropriate solvent or by column chromatography.
Analytical Methods
The analysis of Ethyl 2-chloroethylcarbamate can be performed using chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a highly effective method for both quantification and identification.
Table 2: Analytical Method Parameters (Adapted from Ethyl Carbamate Analysis)
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Extraction with a suitable solvent (e.g., dichloromethane), followed by concentration. |
| Column | A polar capillary column is typically used for separation. |
| Injection Mode | Splitless injection is often employed for trace analysis. |
| Carrier Gas | Helium is a common carrier gas. |
| Oven Temperature Program | A temperature gradient is used to achieve optimal separation. |
| MS Detection | Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity. Key ions for Ethyl 2-chloroethylcarbamate would be determined through initial full-scan analysis. |
| Quantification | An internal standard method is recommended for accurate quantification. |
Experimental Protocol for GC-MS Analysis (General):
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Standard Preparation: Prepare a stock solution of Ethyl 2-chloroethylcarbamate in a suitable solvent (e.g., acetone). From this, prepare a series of calibration standards of known concentrations. Prepare an internal standard solution (e.g., a deuterated analog or a structurally similar compound).
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Sample Preparation: Accurately weigh or measure the sample and spike it with a known amount of the internal standard. Extract the analyte using a suitable solvent and a method such as liquid-liquid extraction or solid-phase extraction (SPE). Concentrate the extract to a final known volume.
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GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC-MS system.
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Data Analysis: Identify the peaks corresponding to Ethyl 2-chloroethylcarbamate and the internal standard based on their retention times and mass spectra. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Use this curve to determine the concentration of Ethyl 2-chloroethylcarbamate in the samples.
This technical guide provides a foundational understanding of the physical and chemical properties of Ethyl 2-chloroethylcarbamate. For specific applications, it is recommended that researchers conduct their own studies to determine precise parameters such as melting point, solubility in relevant solvent systems, and stability under their experimental conditions.
References
- 1. Ethyl (2-chloroethyl)carbamate | CymitQuimica [cymitquimica.com]
- 2. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process - Google Patents [patents.google.com]
